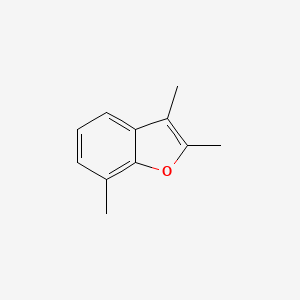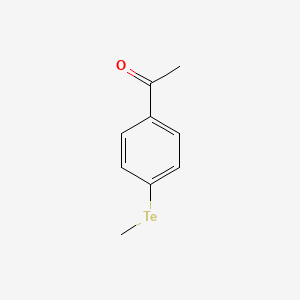
Acetophenone, 4'-(methyltelluryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methyltelluro)phenyl]ethanone is an organotellurium compound with the molecular formula C9H10OTe. This compound is characterized by the presence of a tellurium atom bonded to a phenyl ring, which is further connected to an ethanone group.
Métodos De Preparación
The synthesis of 1-[4-(Methyltelluro)phenyl]ethanone typically involves the reaction of 4-bromophenyl ethanone with methyltellurium reagents. One common method includes the use of methyltellurium trichloride (MeTeCl3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the tellurium compound .
laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .
Análisis De Reacciones Químicas
1-[4-(Methyltelluro)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide (TeO2) using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced to form the corresponding telluride using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while reduction results in the formation of tellurides .
Aplicaciones Científicas De Investigación
1-[4-(Methyltelluro)phenyl]ethanone has several scientific research applications, including:
Organic Synthesis: The compound is used as a precursor in the synthesis of more complex organotellurium compounds, which are valuable intermediates in organic chemistry.
Materials Science:
Biological Studies: Organotellurium compounds, including 1-[4-(Methyltelluro)phenyl]ethanone, are investigated for their potential biological activities, such as antioxidant and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methyltelluro)phenyl]ethanone is primarily related to the reactivity of the tellurium atom. Tellurium can form various oxidation states, which allows the compound to participate in redox reactions. In biological systems, the compound may interact with cellular thiols, leading to the formation of tellurium-thiol complexes. These interactions can modulate cellular redox status and influence various biochemical pathways .
Comparación Con Compuestos Similares
1-[4-(Methyltelluro)phenyl]ethanone can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride (Ph2Te2): This compound contains two phenyl groups bonded to tellurium atoms and is known for its antioxidant properties.
Tellurium dioxide (TeO2): A simple inorganic tellurium compound used in glass and ceramics production.
Methyltellurium trichloride (MeTeCl3): A reagent used in the synthesis of various organotellurium compounds.
The uniqueness of 1-[4-(Methyltelluro)phenyl]ethanone lies in its specific structure, which combines a phenyl ring with an ethanone group and a tellurium atom. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
32294-61-4 |
|---|---|
Fórmula molecular |
C9H10OTe |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
1-(4-methyltellanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OTe/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |
Clave InChI |
APCYRPGWWDFXGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)[Te]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
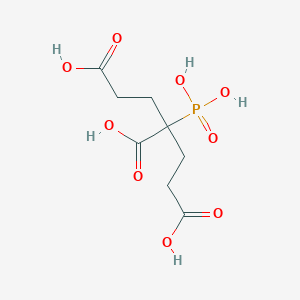


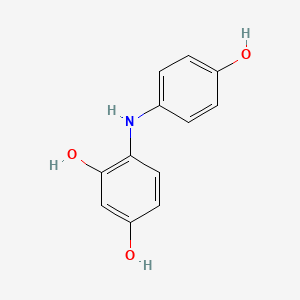

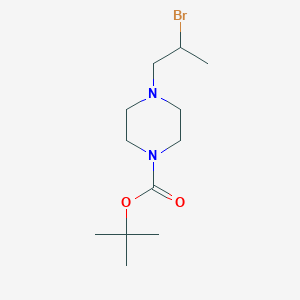

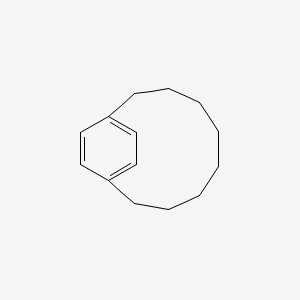

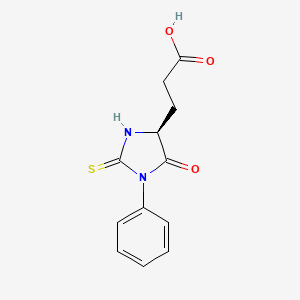
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
